molecular formula C13H18ClNO2 B1394743 3-Piperidinyl 2-phenylacetate hydrochloride CAS No. 1219979-98-2

3-Piperidinyl 2-phenylacetate hydrochloride

Cat. No.: B1394743
CAS No.: 1219979-98-2
M. Wt: 255.74 g/mol
InChI Key: OTFPUQFIDCPPKO-UHFFFAOYSA-N
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Description

3-Piperidinyl 2-phenylacetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl 2-phenylacetate hydrochloride typically involves the esterification of 3-piperidinol with phenylacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, under atmospheric or elevated pressure.

    Substitution: Alkyl halides, acyl chlorides, under reflux or room temperature conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-Piperidinyl 2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Piperidinyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Phenylacetic acid: A simple aromatic carboxylic acid with a phenyl group.

    3-Piperidinol: A hydroxylated derivative of piperidine.

Comparison: 3-Piperidinyl 2-phenylacetate hydrochloride is unique due to its combined structural features of piperidine and phenylacetic acid, which confer specific chemical and biological properties. Unlike simple piperidine or phenylacetic acid, this compound exhibits enhanced reactivity and potential for diverse applications in synthesis and pharmacology.

Properties

IUPAC Name

piperidin-3-yl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(9-11-5-2-1-3-6-11)16-12-7-4-8-14-10-12;/h1-3,5-6,12,14H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFPUQFIDCPPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-98-2
Record name Benzeneacetic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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